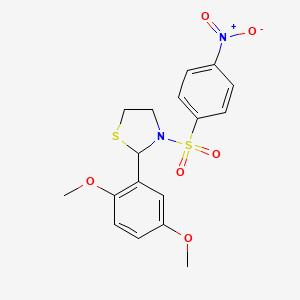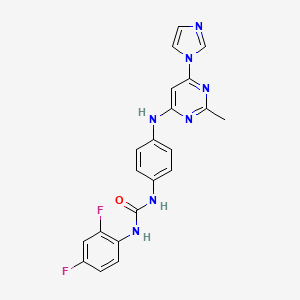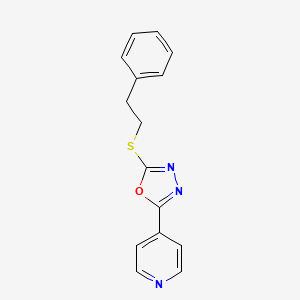![molecular formula C14H22N2O4 B2840976 Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate CAS No. 2361706-62-7](/img/structure/B2840976.png)
Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate, commonly known as MEPAC, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It has been widely studied for its potential applications in the field of medicine and pharmacology.
Applications De Recherche Scientifique
MEPAC has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, MEPAC has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MEPAC has also been shown to have potential applications in the field of organic synthesis, particularly in the synthesis of chiral compounds.
Mécanisme D'action
The mechanism of action of MEPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, MEPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MEPAC has also been shown to inhibit the activity of the cannabinoid CB1 receptor, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
MEPAC has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. Additionally, MEPAC has been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MEPAC is its potential use as a therapeutic agent in the treatment of a variety of diseases. Additionally, MEPAC has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to the use of MEPAC in lab experiments. For example, MEPAC can be difficult to synthesize in large quantities, and it may be unstable under certain conditions.
Orientations Futures
There are a number of potential future directions for research on MEPAC. One area of interest is the development of new synthesis methods that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of MEPAC, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more studies to evaluate the safety and efficacy of MEPAC in humans, particularly in the context of clinical trials.
Conclusion:
In conclusion, MEPAC is a promising compound with a wide range of potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and anti-tumor properties, as well as its neuroprotective effects, make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications, as well as to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
MEPAC can be synthesized using a variety of methods, including the reaction of 1-methylpyrrolidine-3-carboxylic acid with ethyl propiolate, followed by the reaction with ethylenediamine and subsequent esterification with methanol. Another method involves the reaction of 1-methylpyrrolidine-3-carboxylic acid with ethyl acrylate, followed by the reaction with ethylenediamine and subsequent esterification with methanol. Both of these methods have been successfully used to synthesize MEPAC with high yields and purity.
Propriétés
IUPAC Name |
methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-11(17)15(6-2)9-12(18)16-8-7-14(3,10-16)13(19)20-4/h5H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLKNYJKJJQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(C1)(C)C(=O)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)
![1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2840898.png)



![(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2840905.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840906.png)
![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2840909.png)
![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)


![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)